Prolylcarboxypeptidase (PrCP) Inhibitory Potential: Class‑Level Activity of Benzimidazole‑Pyrrolidinyl Amides Versus the Uncharacterized Target Compound
A series of benzimidazole pyrrolidinyl amides have been reported as PrCP inhibitors with IC₅₀ values in the low‑nanomolar range (e.g., compound 9b, IC₅₀ = 1 nM) [1]. The target compound 1-[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole (CAS 2034460‑53‑0) shares the core benzimidazole‑pyrrolidine scaffold but differs in the amide substituent (pyridine‑3‑carbonyl vs. the piperidinyl/aryl groups in the published series). No quantitative enzymatic or cellular data are publicly available for CAS 2034460‑53‑0, making it impossible to rank its potency relative to characterized analogs.
| Evidence Dimension | PrCP enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Compound 9b (benzimidazole pyrrolidinyl amide): IC₅₀ = 1 nM |
| Quantified Difference | Cannot be calculated |
| Conditions | In vitro recombinant PrCP assay |
Why This Matters
Until the compound is experimentally profiled, purchasers cannot determine whether it acts as a PrCP inhibitor or possesses an entirely different pharmacological fingerprint, which is critical for target‑validation studies.
- [1] Shen, H.C., et al. Discovery of benzimidazole pyrrolidinyl amides as prolylcarboxypeptidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21, 1299 (2011). View Source
